REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][CH:5]=O.Cl.[NH2:15]O>C(O)C>[CH3:1][C:2](=[CH2:13])[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][C:5]#[N:15] |f:1.2|
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Name
|
4-Methyl-3-phenyl-4-pentenal
|
Quantity
|
15.27 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC=O)C1=CC=CC=C1)=C
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Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 3 hours
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
Ethyl alcohol was removed on the rotavapor
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Type
|
CUSTOM
|
Details
|
the residue partitioned between n-heptane and water (100 ml each)
|
Type
|
WASH
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Details
|
Each organic phase was washed with 5% aqueous HCl, water, aqueous saturated NaHCO3 and brine (100 ml each)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined extracts were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography on silica gel (eluting with heptane/ethyl acetate 10:1 to 5:1)
|
Type
|
DISTILLATION
|
Details
|
followed by bulb-to-bulb distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC#N)C1=CC=CC=C1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |